molecular formula C23H16FN3O B11694802 N'-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

Cat. No.: B11694802
M. Wt: 369.4 g/mol
InChI Key: SEIHWRDZZZTUEW-MFKUBSTISA-N
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Description

N'-[(E)-(4-Fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a hydrazone derivative featuring a quinoline core substituted at position 4 with a carbohydrazide group and at position 2 with a phenyl ring. The hydrazone moiety is formed via condensation of 4-fluorobenzaldehyde with the corresponding quinoline-4-carbohydrazide.

Properties

Molecular Formula

C23H16FN3O

Molecular Weight

369.4 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H16FN3O/c24-18-12-10-16(11-13-18)15-25-27-23(28)20-14-22(17-6-2-1-3-7-17)26-21-9-5-4-8-19(20)21/h1-15H,(H,27,28)/b25-15+

InChI Key

SEIHWRDZZZTUEW-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or glacial acetic acid under reflux conditions . The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

N’-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of quinoline compounds, including N'-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a study demonstrated that quinoline derivatives could effectively target cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism of action is thought to involve the disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects
Another area of application is in the treatment of inflammatory diseases. Research indicates that quinoline derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic roles in conditions like arthritis and other inflammatory disorders .

Enzyme Inhibition
this compound has shown promise as an inhibitor of key enzymes involved in various biological pathways. For instance, studies have reported its effectiveness against α-glucosidase, which is crucial in carbohydrate metabolism and is a target for diabetes management .

Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to specific biological targets. These studies provide insights into how structural modifications can enhance its efficacy against targeted proteins associated with diseases like cancer and diabetes .

Material Science Applications

Photophysical Properties
In material science, compounds like this compound are explored for their photophysical properties. These properties make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound’s ability to absorb and emit light efficiently can be harnessed in developing advanced materials for electronic applications .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various quinoline derivatives, including this compound, on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial activity, this compound was tested against both Gram-positive and Gram-negative bacteria. It exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and DNA . These interactions can inhibit enzyme activity or alter DNA function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Hydrazone Moiety

The hydrazone derivatives of 2-phenylquinoline-4-carbohydrazide differ primarily in the substituents on the aromatic aldehyde used for condensation. Key analogs include:

Compound Name R-Group on Aldehyde Key Features Biological Activity (if reported)
N'-[(E)-(4-Fluorophenyl)methylidene]- (Target) 4-Fluorophenyl Electron-withdrawing F, planar structure Not explicitly reported in evidence
N'-[(E)-(2,4-Dimethoxyphenyl)methylene]- 2,4-Dimethoxyphenyl Electron-donating OMe groups Unknown (structural focus)
N'-[(E)-(2-Bromophenyl)methylene]- 2-Bromophenyl Bulky Br, electron-withdrawing Unknown (synthetic focus)
N'-[(E)-(2-Nitrophenyl)methylidene]- 2-Nitrophenyl Strongly electron-withdrawing NO₂ Unknown (structural focus)

Structural Insights :

Comparison with Non-Quinoline Hydrazones
  • This analog was structurally characterized but lacks reported bioactivity.
  • 2-(1H-Benzimidazol-2-ylsulfanyl)-N′-[(E)-(4-fluorophenyl)methylidene]acetohydrazide (): Features a benzimidazole-thioether group instead of quinoline. This compound showed antimicrobial activity against E. coli (MIC 13.3 µM) and K. pneumoniae (MIC 26.6 µM), highlighting the role of heterocyclic cores in bioactivity .

Physicochemical and Crystallographic Properties

  • Elemental Analysis : Compounds like 4,4′-difluoro-N′-[(Z)-(4-fluorophenyl)methylidene]-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carbohydrazide () show precise C, H, N calculations (e.g., C: 70.73% calculated vs. 70.71% found), indicating high purity .
  • Hydrogen Bonding : Supramolecular architectures in fluorophenyl hydrazones () often involve T-shaped C–H···F interactions or water-mediated hydrogen bonds, which could influence crystallinity and stability .

Biological Activity

N'-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C20H17FN4O
  • Molecular Weight : 348.37 g/mol

The structure features a quinoline core with a hydrazone linkage, which is crucial for its biological activity. The presence of the fluorine atom is believed to enhance its interaction with biological targets.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cancer cell proliferation. The compound has been shown to interact with the c-Met kinase, a target implicated in various cancers, leading to reduced cell viability and proliferation in vitro.

Anticancer Activity

  • In Vitro Studies :
    • The compound was evaluated against several cancer cell lines, including H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer). It demonstrated significant cytotoxicity with IC50 values ranging from 0.14 μM to 0.42 μM across different cell lines .
    • A concentration-dependent inhibition of cell proliferation was observed, indicating that higher concentrations of the compound lead to increased cytotoxic effects .
  • Mechanistic Insights :
    • Docking studies suggest that this compound binds effectively to the active site of c-Met kinase, disrupting its function and thus inhibiting downstream signaling pathways critical for tumor growth .

Other Biological Activities

  • Beyond its anticancer properties, preliminary studies suggest potential anti-inflammatory and antimicrobial activities, although these areas require further investigation to establish efficacy and mechanisms .

Case Studies

  • Case Study on Lung Cancer :
    • A study involving H460 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, with significant apoptosis indicated by increased annexin V staining .
  • Combination Therapies :
    • Research exploring combination therapies involving this compound has suggested enhanced efficacy when used alongside established chemotherapeutics, indicating potential for improved treatment regimens in resistant cancer types .

Summary Table of Biological Activities

Activity Cell Line IC50 (μM) Mechanism
AnticancerH4600.14c-Met kinase inhibition
AnticancerHT-290.20c-Met kinase inhibition
AnticancerMDA-MB-2310.42c-Met kinase inhibition
Anti-inflammatory (Preliminary)Not specifiedNot specifiedNot fully established
Antimicrobial (Preliminary)Not specifiedNot specifiedNot fully established

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